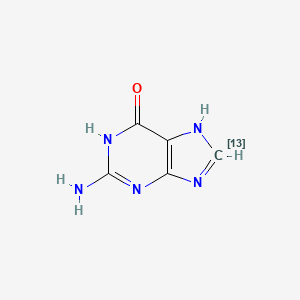
Guanine-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanine-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated into the guanine molecule. Guanine is one of the four main nucleobases found in the nucleic acids DNA and RNA. The incorporation of carbon-13 allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, providing insights into molecular structures and dynamics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Guanine-13C typically involves the incorporation of carbon-13 labeled precursors into the guanine structure. One common method is the use of labeled glycine or formamide in the presence of catalysts and specific reaction conditions to ensure the incorporation of the carbon-13 isotope.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors. The process requires stringent control of reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to isolate and purify the labeled guanine.
化学反应分析
Types of Reactions: Guanine-13C undergoes various chemical reactions, including:
Oxidation: Guanine can be oxidized to form 8-oxoguanine, a common DNA lesion.
Reduction: Reduction reactions can convert guanine to dihydroguanine.
Substitution: Guanine can participate in substitution reactions, particularly in the presence of alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or nitrosamines under basic conditions.
Major Products:
Oxidation: 8-oxoguanine.
Reduction: Dihydroguanine.
Substitution: Alkylated guanine derivatives.
科学研究应用
Guanine-13C has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in understanding DNA and RNA interactions, replication, and repair mechanisms.
Medicine: Used in metabolic studies and drug development, particularly in understanding the pharmacokinetics of nucleoside analogs.
Industry: Employed in the development of diagnostic tools and as a tracer in environmental studies.
作用机制
The mechanism of action of Guanine-13C involves its incorporation into nucleic acids, allowing for the tracking and analysis of molecular interactions and pathways. In NMR spectroscopy, the carbon-13 isotope provides a distinct signal, enabling detailed structural analysis. In biological systems, this compound can be used to study the dynamics of DNA and RNA, including replication, transcription, and repair processes.
相似化合物的比较
Adenine-13C: Another carbon-13 labeled nucleobase used in similar applications.
Cytosine-13C: Used for studying DNA and RNA structures and interactions.
Thymine-13C: Employed in NMR spectroscopy and metabolic studies.
Uniqueness of Guanine-13C: this compound is unique due to its ability to form G-quadruplex structures, which are four-stranded DNA structures stabilized by Hoogsteen hydrogen bonds. These structures play crucial roles in telomere maintenance and gene regulation, making this compound particularly valuable in studying these biological processes.
属性
分子式 |
C5H5N5O |
|---|---|
分子量 |
152.12 g/mol |
IUPAC 名称 |
2-amino-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1 |
InChI 键 |
UYTPUPDQBNUYGX-OUBTZVSYSA-N |
手性 SMILES |
[13CH]1=NC2=C(N1)C(=O)NC(=N2)N |
规范 SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


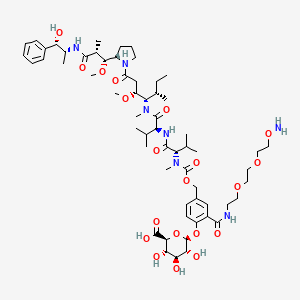

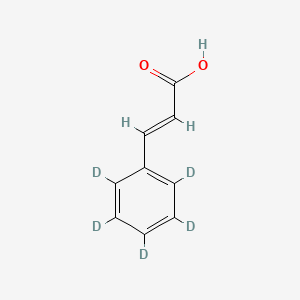




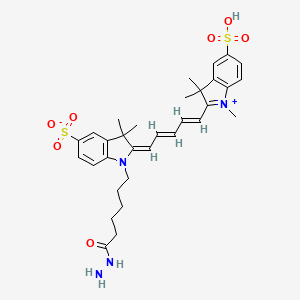
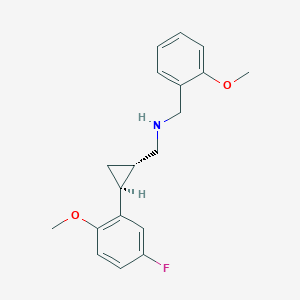
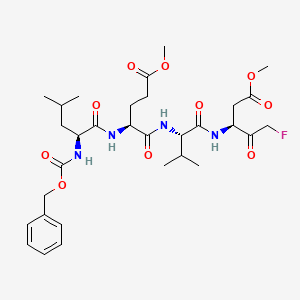
![N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide](/img/structure/B12395849.png)
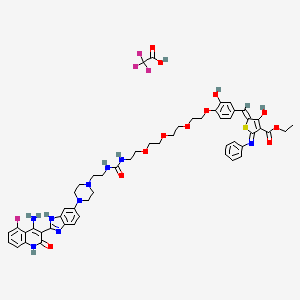
![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12395859.png)

